molecular formula C9H10FNO B3322810 2-fluoro-N,4-dimethylbenzamide CAS No. 1538873-31-2

2-fluoro-N,4-dimethylbenzamide

Cat. No.: B3322810
CAS No.: 1538873-31-2
M. Wt: 167.18 g/mol
InChI Key: MDCZUQAMGKMANF-UHFFFAOYSA-N
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Description

2-Fluoro-N,4-dimethylbenzamide is an organic compound with the molecular formula C9H10FNO It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N,4-dimethylbenzamide typically involves the reaction of 2-fluorobenzoyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N,4-dimethylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or basic medium.

Major Products

    Substitution: Various substituted benzamides.

    Reduction: 2-fluoro-N,4-dimethylbenzylamine.

    Oxidation: 2-fluoro-N,4-dimethylbenzoic acid.

Scientific Research Applications

2-Fluoro-N,4-dimethylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for creating novel organic compounds.

    Drug Discovery: It is explored for its potential to modify the pharmacological profile of lead compounds, particularly in the design of central nervous system-active drugs due to its ability to cross the blood-brain barrier.

Mechanism of Action

The mechanism of action of 2-fluoro-N,4-dimethylbenzamide depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved therapeutic effects. The exact pathways involved would depend on the specific drug or compound it is incorporated into.

Comparison with Similar Compounds

2-Fluoro-N,4-dimethylbenzamide can be compared with other similar compounds, such as:

    4-Fluoro-N,N-dimethylbenzamide: Similar structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.

    N,N-Dimethylbenzamide: Lacks the fluorine atom, resulting in different chemical properties and applications.

Properties

IUPAC Name

2-fluoro-N,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-6-3-4-7(8(10)5-6)9(12)11-2/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCZUQAMGKMANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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